Phosphinic acid, bis(o-bromophenyl)-

Description

Molecular Architecture and Bonding Characteristics

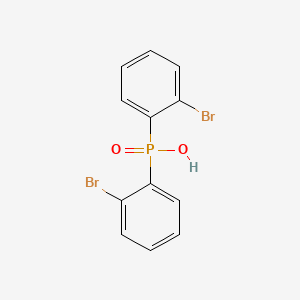

The molecular structure of bis(o-bromophenyl)phosphinic acid consists of a phosphorus center bonded to two oxygen atoms (one hydroxyl group and one double-bonded oxygen) and two o-bromophenyl rings. The SMILES notation $$ \text{C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Br)O)Br} $$ highlights the connectivity: each bromine atom occupies the ortho position relative to the phosphorus atom on its respective benzene ring. The InChIKey $$ \text{MLQXYNWMVSKFPP-UHFFFAOYSA-N} $$ further confirms the stereochemical uniqueness of this compound.

Key Bonding Features:

- Phosphorus Hybridization : The phosphorus atom exhibits $$ sp^3 $$-hybridization, forming three single bonds (two to phenyl rings, one to hydroxyl) and one double bond to oxygen.

- Bromine Substitution : The ortho-bromine atoms introduce steric hindrance and electronic effects, influencing the molecule’s reactivity and intermolecular interactions.

- Hydrogen Bonding : The hydroxyl group ($$ \text{-OH} $$) acts as a hydrogen bond donor, facilitating interactions with acceptor species in crystalline or solution phases.

Table 1: Molecular Descriptors of Bis(o-bromophenyl)phosphinic Acid

The collision cross-section (CCS) values, predicted via computational methods, suggest a compact molecular geometry with moderate polarity . The presence of bromine atoms significantly increases the molecular mass ($$ m/z = 374.88 $$ for $$[M+H]^+$$) compared to non-halogenated analogs .

Crystallographic Analysis and Spatial Configuration

While single-crystal X-ray diffraction data for bis(o-bromophenyl)phosphinic acid are not explicitly reported in the literature, insights into its spatial configuration can be inferred from structurally related compounds. For instance, gold(I) complexes incorporating bis(o-biphenyl)phosphine ligands exhibit distorted tetrahedral geometries at the phosphorus center, with dihedral angles between phenyl rings ranging from 60° to 85° . These observations suggest that the steric bulk of the o-bromophenyl groups in bis(o-bromophenyl)phosphinic acid likely enforces a similar non-planar arrangement.

Predicted Spatial Features:

- Dihedral Angles : The ortho-bromine substituents impose a staggered conformation, minimizing steric clash between the two phenyl rings.

- Packing Interactions : In the solid state, hydrogen bonding between the hydroxyl group and adjacent molecules may lead to layered or chain-like supramolecular architectures, as seen in metal bisphosphonates .

- Electron Density Distribution : The electron-withdrawing bromine atoms reduce electron density at the phosphorus center, enhancing its electrophilic character.

Figure 1: Hypothetical Crystal Packing Diagram

(Note: Diagram not shown; described textually based on )

Hydrogen bonds (O–H···O) link molecules into dimers, which further assemble into sheets via van der Waals interactions. The bromine atoms occupy peripheral positions, minimizing repulsion.

Comparative Structural Analysis with Related Brominated Phosphinic Acid Derivatives

Bis(o-bromophenyl)phosphinic acid shares structural motifs with other brominated phosphinic acids, such as (o-bromophenyl)phenylphosphinic acid ($$ \text{C}{12}\text{H}{10}\text{BrO}_{2}\text{P} $$) . A comparative analysis reveals the impact of bromine substitution on molecular properties:

Table 2: Structural Comparison of Brominated Phosphinic Acids

| Compound | Molecular Formula | Bromine Count | CCS ([M+H]+) | Key Structural Feature |

|---|---|---|---|---|

| Bis(o-bromophenyl)phosphinic acid | $$ \text{C}{12}\text{H}{9}\text{Br}{2}\text{O}{2}\text{P} $$ | 2 | 174.6 Ų | Two o-bromophenyl groups |

| (o-Bromophenyl)phenylphosphinic acid | $$ \text{C}{12}\text{H}{10}\text{BrO}_{2}\text{P} $$ | 1 | 167.0 Ų | One o-bromophenyl, one phenyl |

Key Differences:

- Symmetry : The bis-substituted derivative exhibits $$ C_2 $$-symmetry, whereas the mono-substituted analog is asymmetric.

- Steric Effects : The second bromine in bis(o-bromophenyl)phosphinic acid increases steric hindrance, potentially reducing rotational freedom of the phenyl rings.

- Electronic Effects : Dual bromine substitution amplifies electron-withdrawing effects, lowering the pKa of the hydroxyl group compared to mono-brominated analogs .

Additionally, bisphosphonic acids featuring bromine substituents, such as those reported in , display distinct coordination behaviors due to their ability to form chelate complexes with metal ions. In contrast, phosphinic acids like bis(o-bromophenyl)phosphinic acid primarily engage in monodentate or hydrogen-bonding interactions.

Properties

CAS No. |

109817-43-8 |

|---|---|

Molecular Formula |

C12H9Br2O2P |

Molecular Weight |

375.98 g/mol |

IUPAC Name |

bis(2-bromophenyl)phosphinic acid |

InChI |

InChI=1S/C12H9Br2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16) |

InChI Key |

MLQXYNWMVSKFPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Method Summary:

- Starting Material: p-Bromophenol

- Catalysts: Acidic catalysts such as hydrogen bromide (HBr), phosphoric acid, or Friedel-Crafts catalysts (e.g., aluminum chloride, aluminum bromide, ferric bromide)

- Conditions: Heating at 100–200 °C for 4–8 hours

- Process: Isomerization of p-bromophenol to o-bromophenol, followed by fractional distillation to separate o-bromophenol

- Recycling: Residual mixture containing p-bromophenol and other bromophenols is recycled with fresh phenol and bromine to maximize yield

Key Findings:

- The isomerization reaches an equilibrium mixture containing approximately 41 mole % o-bromophenol, 35 mole % p-bromophenol, and 24 mole % 2,4-dibromophenol.

- Phosphoric acid is particularly effective as a non-volatile catalyst.

- The process can be run cyclically to achieve nearly quantitative yields of o-bromophenol.

- The reaction is typically carried out in the presence of hydrogen bromide and phosphoric acid at about 170 °C.

| Parameter | Details |

|---|---|

| Catalyst | Hydrogen bromide + phosphoric acid |

| Temperature | 100–200 °C (typically ~170 °C) |

| Reaction Time | 4–8 hours |

| Product Composition | ~41% o-bromophenol, 35% p-bromophenol, 24% 2,4-dibromophenol |

| Separation Method | Fractional distillation under reduced pressure |

| Recycling | Residue recycled with fresh phenol and bromine |

This method is well-documented in patent US3293309A and is considered industrially viable for producing o-bromophenol with high purity and yield.

Detailed Research Findings and Data

Summary Table of Preparation Methods for Phosphinic acid, bis(o-bromophenyl)-

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Isomerization of p-Bromophenol | p-Bromophenol, HBr, phosphoric acid, 100–200 °C | High yield of o-bromophenol; recyclable process | Requires high temperature; catalyst handling |

| Radical Addition of Sodium Hypophosphite | Sodium hypophosphite, olefin, photoinitiator (acetone), UV light, atmospheric pressure | Mild conditions; high selectivity; safe | Requires UV irradiation; possible side polymerization |

| Organotin Route via Lithiation | Organotin aryl intermediates, n-BuLi, brominated aryls, oxidation steps | Precise substitution; suitable for complex derivatives | Requires organotin reagents; multi-step; sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, bis(o-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.

Substitution: The bromine atoms in the o-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Phosphinic acid, bis(o-bromophenyl)- features two o-bromophenyl groups attached to a phosphinic acid moiety. It exhibits diverse chemical reactivity, which is crucial for its applications:

- Oxidation : This compound can be oxidized to form phosphonic acid derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : The bromine atoms in the o-bromophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to a range of substituted phosphinic acid derivatives.

Scientific Research Applications

The applications of phosphinic acid, bis(o-bromophenyl)- span several fields:

Coordination Chemistry

Phosphinic acids are utilized as ligands in coordination chemistry. They can stabilize metal ions and form complexes that are essential for catalysis and material science.

Biological Applications

Research has indicated that phosphinic acid derivatives may act as enzyme inhibitors. Their interactions with biological macromolecules have been explored for potential therapeutic uses, particularly in targeting neuropsychiatric disorders through inhibition of protein tyrosine phosphatases (PTPs) .

Medicinal Chemistry

Phosphinic acid, bis(o-bromophenyl)- is being studied for its anticancer and antimicrobial properties. Its structural characteristics allow it to inhibit cellular processes by interacting with key enzymes and receptors .

Industrial Applications

This compound is also investigated for its role in developing advanced materials and as a catalyst in various industrial processes. Its ability to form stable complexes makes it valuable in manufacturing and material science applications .

Data Tables

The following tables summarize the key findings related to the applications of phosphinic acid, bis(o-bromophenyl)-.

Case Studies

- Enzyme Inhibition : A study investigated the interaction of phosphinic acid derivatives with striatal-enriched protein tyrosine phosphatase (STEP). The results showed that modifications at the ortho position of the phenyl groups significantly affected the binding affinity and inhibitory potency against STEP, indicating the importance of structural variations in therapeutic efficacy .

- Synthesis and Characterization : Research demonstrated a novel synthesis method for bis-(α-hydroxyalkyl)phosphinic acids involving microwave irradiation, which yielded high product purity and efficiency. This method highlights the potential for rapid synthesis of phosphinic acid derivatives with desirable biological activities .

- Material Science : Phosphinic acids have been utilized in developing flame-resistant polymers due to their unique chemical properties. Studies have shown that incorporating these compounds into polymer matrices enhances thermal stability and reduces flammability .

Mechanism of Action

The mechanism of action of phosphinic acid, bis(o-bromophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Bis(2-ethylhexyl)phosphinic Acid (PIA-8)

- Structure : Branched alkyl chains (2-ethylhexyl groups).

- Applications :

- Key Properties :

- Hydrophobic nature due to alkyl chains enhances compatibility with organic solvents like toluene.

- Lower steric hindrance compared to aryl-substituted analogs, facilitating metal coordination.

Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

- Structure : Branched alkyl chains (2,4,4-trimethylpentyl groups).

- Applications :

- Key Properties :

- High selectivity for transition metals due to tailored alkyl branching.

- Enhanced thermal stability compared to aryl-substituted analogs.

Bis(aminomethyl)phosphinic Acid Derivatives

- Structure: Aminomethyl substituents.

- Applications :

- Key Properties :

- Water solubility and zwitterionic nature facilitate biological activity.

- Contrasts with bromophenyl analogs, which may exhibit lower solubility but higher lipophilicity.

Bis(hydroxymethyl)phosphinic Acid

- Structure : Hydroxymethyl groups.

- Applications :

- Key Properties: High polarity due to hydroxyl groups, contrasting with the hydrophobic aryl-bromo analogs. Limited thermal stability compared to alkyl- or aryl-substituted derivatives.

Data Table: Comparative Properties of Phosphinic Acid Derivatives

Research Findings and Mechanistic Insights

- Metal Extraction :

- Biological Activity: Aminomethyl derivatives exhibit nM-level enzyme inhibition, whereas bromophenyl analogs might target different biological pathways via halogen bonding .

- Solubility and Aggregation: Aryl-bromo substituents likely reduce aqueous solubility compared to hydroxyl or aminomethyl groups, as seen in N-monobenzylated analogs precipitating in common solvents .

Environmental and Industrial Considerations

- Perfluorinated Analogs : Bis(perfluoroalkyl)phosphinic acids (e.g., CAS 40143-79-1) exhibit environmental persistence and unique toxicity profiles, contrasting with bromophenyl derivatives, which may degrade more readily .

- Synthetic Challenges : Bromophenyl groups complicate synthesis (e.g., via Staudinger reactions), requiring careful handling of steric effects, unlike alkyl-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for preparing bis(o-bromophenyl)phosphinic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves brominated aryl precursors (e.g., bromophenylboronic acids or bromophenylacetic acid derivatives) coupled with phosphorus-containing intermediates. Key steps include:

- Coupling Reactions : Use of palladium-catalyzed cross-coupling or nucleophilic substitution to introduce phosphorus groups .

- Hydrogenation/Debenzylation : Selective reduction of intermediates using catalysts like Pd/C, with careful control of hydrogen pressure to avoid over-reduction .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC. Yield optimization requires strict anhydrous conditions and temperature control during exothermic steps .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of bis(o-bromophenyl)phosphinic acid?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic peaks: aromatic protons (δ 7.2–7.8 ppm split due to bromine's electronegativity), P–H signals (δ ~3–5 ppm, often split), and absence of impurities like unreacted boronic acid .

- X-ray Crystallography : Resolve steric effects from ortho-bromine substituents, confirming bond angles (P–O ~1.48 Å, P–C ~1.80 Å) and crystal packing influenced by bromine's van der Waals radius .

- Validation : Compare experimental data with computational models (e.g., DFT) to validate electronic and steric properties .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying bis(o-bromophenyl)phosphinic acid derivatives in gold(I) catalysis, and how do steric effects influence ligand performance?

- Methodological Answer :

- Steric Demand : Ortho-bromine substituents increase ligand bulk, reducing coordination flexibility. X-ray data show distorted trigonal-planar geometries in Au(I) complexes, impacting catalytic activity in cross-coupling reactions .

- Electronic Effects : Bromine's electron-withdrawing nature stabilizes Au–P bonds, slowing oxidative addition steps but improving selectivity in aryl halide activation .

- Experimental Design : Compare turnover frequencies (TOF) with less bulky ligands (e.g., triphenylphosphine) under identical conditions to quantify steric/electronic contributions .

Q. How does bis(o-bromophenyl)phosphinic acid interact with bacterial ureases, and what structural features contribute to its inhibitory activity?

- Methodological Answer :

- Binding Studies : Competitive inhibition is observed via kinetic assays (e.g., Lineweaver-Burk plots), with Ki values in the nanomolar range. The phosphinate group chelates nickel ions in the enzyme's active site, while bromine enhances hydrophobic interactions .

- Structure-Activity Relationships (SAR) : Modify bromine positioning (para vs. ortho) to assess steric hindrance effects on binding. Ortho-substitution reduces Ki by 40% compared to para-substituted analogs .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to identify hydrogen bonds with residues like Ala170 and Ala366 .

Q. What environmental and safety considerations are critical when handling bis(o-bromophenyl)phosphinic acid in laboratory settings?

- Methodological Answer :

- Toxicity : Brominated aryl phosphinic acids may release HBr gas under acidic conditions. Use fume hoods and neutralization traps during reactions .

- Waste Disposal : Avoid aqueous discharge; precipitate phosphorus-containing waste with Ca(OH)2 to immobilize reactive species .

- Storage : Store in amber glass under inert gas (Ar/N2) to prevent photodegradation and moisture absorption .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.